3-Cyclobutylpropan-1-amine hydrochloride
Overview
Description
3-Cyclobutylpropan-1-amine hydrochloride is an organic compound with the molecular formula C7H15N·HCl It is a hydrochloride salt form of 3-Cyclobutylpropan-1-amine, which is characterized by the presence of a cyclobutyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylpropan-1-amine hydrochloride typically involves the following steps:
Formation of 3-Cyclobutylpropan-1-amine: This can be achieved through the nucleophilic substitution reaction of a suitable cyclobutyl halide with propan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.
Conversion to Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is typically performed in an aqueous or alcoholic solution to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
3-Cyclobutylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutylpropan-1-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropylcyclobutan-1-amine hydrochloride
- 3-Cyclobutylpropan-2-amine hydrochloride
- 3-Cyclobutylbutan-1-amine hydrochloride
Uniqueness
3-Cyclobutylpropan-1-amine hydrochloride is unique due to its specific cyclobutyl group attached to the propan-1-amine backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research applications where similar compounds may not be as effective.
Biological Activity
3-Cyclobutylpropan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
This compound, with the chemical formula CHClN, is characterized by a cyclobutane ring attached to a propanamine structure. Its molecular weight is approximately 161.64 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.
The biological activity of this compound has been linked to its ability to interact with specific protein targets involved in cellular signaling pathways. Notably, it has shown inhibition of certain kinases, which play critical roles in cell proliferation and survival.
Inhibition of Protein Kinases
Recent studies have indicated that this compound may inhibit the activity of various protein kinases, including those implicated in cancer and inflammatory diseases. For instance, it has been reported to inhibit isoleucyl-tRNA synthetase (IleRS), which is crucial for protein synthesis in both prokaryotic and eukaryotic cells . This inhibition can disrupt the growth of pathogenic organisms and cancer cells.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The compound's potency was evaluated using various assays, revealing an IC value that indicates its effectiveness in inhibiting cell growth.
Cell Line | IC Value (µM) | Mechanism |
---|---|---|
OCI-Ly1 | 12 | BCL6 inhibition |
Karpas-422 | 10 | BCL6 inhibition |
OCI-Ly3 | >50 | Selective activity |
Case Studies
Case Study 1: Inhibition of Cancer Cell Growth
A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited the proliferation of BCL6-high OCI-Ly1 and Karpas-422 cell lines. The mechanism was attributed to its ability to bind selectively to the BCL6 protein, leading to decreased cell viability .
Case Study 2: Anti-infective Potential
Another investigation highlighted the compound's potential as an anti-infective agent by demonstrating its capability to inhibit bacterial growth through the disruption of essential protein synthesis pathways. This was particularly noted in studies involving Plasmodium falciparum, where selectivity against human cells was observed .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary data suggest favorable absorption characteristics due to its hydrochloride salt form. Further studies are needed to elucidate its metabolism and excretion pathways.
Properties
IUPAC Name |
3-cyclobutylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c8-6-2-5-7-3-1-4-7;/h7H,1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTCURCIXWFRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955553-72-6 | |
Record name | Cyclobutanepropanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955553-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyclobutylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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